molecular formula C14H11N3S B421486 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 331760-60-2

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B421486
CAS No.: 331760-60-2
M. Wt: 253.32g/mol
InChI Key: OMMAVSBALOLWTH-UHFFFAOYSA-N
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Description

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile is an organic compound that features a benzothiophene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving a nitrile group and an appropriate dicarbonyl compound.

    Final Assembly: The final step involves the coupling of the benzothiophene and pyrrole rings, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene and pyrrole ring system makes it a versatile scaffold for various applications.

Properties

IUPAC Name

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-8-10-4-3-7-17(10)14-12(9-16)11-5-1-2-6-13(11)18-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMAVSBALOLWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145350
Record name 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-60-2
Record name 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331760-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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